molecular formula C5H2ClF2N B1312938 4-Chloro-2,3-difluoropyridine CAS No. 851178-99-9

4-Chloro-2,3-difluoropyridine

Cat. No.: B1312938
CAS No.: 851178-99-9
M. Wt: 149.52 g/mol
InChI Key: RFFJEZRNZLNVBG-UHFFFAOYSA-N
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Description

4-Chloro-2,3-difluoropyridine is a heterocyclic organic compound with the molecular formula C5H2ClF2N It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 are replaced by fluorine atoms, and the hydrogen at position 4 is replaced by a chlorine atom

Mechanism of Action

Target of Action

4-Chloro-2,3-difluoropyridine is a synthetic compound that has been used in the synthesis of various fluorinated pyridines Fluorinated pyridines, in general, have been used in the development of pharmaceuticals and agrochemicals , suggesting that the targets could be diverse depending on the specific derivative synthesized.

Mode of Action

The mode of action of this compound is primarily through its role as a synthetic intermediate. It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other groups . This allows for the synthesis of a variety of fluorinated pyridines with different properties and potential biological activities.

Result of Action

The molecular and cellular effects of this compound would depend on the specific derivative synthesized and its biological targets. As a synthetic intermediate, its primary role is in the synthesis of other compounds, and it is these compounds that would have direct biological effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity in synthetic reactions can be affected by factors such as temperature, solvent, and the presence of other reagents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,3-difluoropyridine typically involves the fluorination of chloropyridine derivatives. One common method is the nucleophilic substitution reaction, where 4-chloro-3-fluoropyridine undergoes further fluorination to introduce the second fluorine atom at the 2-position . This reaction often uses potassium fluoride (KF) as the fluorinating agent under specific conditions such as elevated temperatures and the presence of a suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available pyridine derivatives. The process includes chlorination and fluorination steps, optimized for high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,3-difluoropyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Electrophilic Substitution: The fluorine atoms can be substituted by electrophiles in the presence of strong acids or catalysts.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents.

    Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3) in non-polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-2,3-difluoropyridine, while oxidation might produce this compound N-oxide .

Scientific Research Applications

4-Chloro-2,3-difluoropyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    4-Chloro-3-fluoropyridine: Similar structure but with only one fluorine atom, leading to different reactivity and applications.

    2,3,5-Trifluoropyridine: Contains an additional fluorine atom, which can further alter its chemical properties and uses.

    4-Bromo-2,3-difluoropyridine:

Uniqueness: 4-Chloro-2,3-difluoropyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in the synthesis of complex molecules and in applications where precise control over reactivity is required .

Properties

IUPAC Name

4-chloro-2,3-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF2N/c6-3-1-2-9-5(8)4(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFJEZRNZLNVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466435
Record name 4-Chloro-2,3-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851178-99-9
Record name 4-Chloro-2,3-difluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851178-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,3-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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